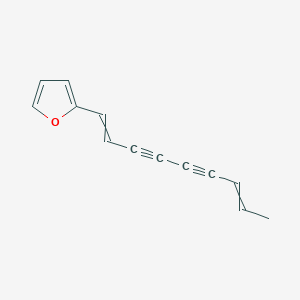

2-Nona-1,7-dien-3,5-diynylfuran

Beschreibung

Eigenschaften

IUPAC Name |

2-nona-1,7-dien-3,5-diynylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBKWAXRYIITKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Preparation Methods

Multi-Step Organic Synthesis

The most widely documented synthetic route involves a four-step process starting from ethanamine derivatives (Figure 1). Key steps include:

Step 1: Allenylation

A Barbier-type reaction mediated by CpTiCl₂ facilitates the coupling of 1-bromo-2-butyne with a linear aldehyde precursor. Conditions:

Step 2: Oxidation

Manganese dioxide (MnO₂) oxidizes intermediates to form conjugated diynes. Conditions:

Step 3: Wittig Reaction

Triphenylphosphine (PPh₃) promotes olefination to introduce double bonds. Conditions:

Step 4: Cyclization

Silver(I)-mediated cyclization forms the 2,5-dihydrofuran core. Conditions:

Table 1: Synthetic Pathway Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | CpTiCl₂, THF/hexane | 54 |

| 2 | MnO₂, CH₂Cl₂ | 59 |

| 3 | PPh₃, CH₂Cl₂ | 58 |

| 4 | Ag(I), n-BuLi | 72 |

Natural Extraction Methods

Ethanol Percolation from Atractylodes Rhizoma

Atractylodin is isolated from the rhizomes of Atractylodes lancea or A. japonica using ethanol-based extraction:

- Plant Material Preparation : Dried rhizomes are ground into powder.

- Solvent Soaking : Powder is soaked in 95% ethanol (1:12 w/v) for 24 hours.

- Percolation : Ethanol is percolated at 2 mL/min, followed by evaporation under reduced pressure.

- Purification : Crude extract is purified via silica gel chromatography (eluent: hexane/ethyl acetate 9:1).

Yield : 0.2–0.5% (w/w) depending on plant age and geographic origin.

Table 2: Natural Extraction Parameters

| Parameter | Value |

|---|---|

| Solvent | 95% ethanol |

| Soaking Time | 24 hours |

| Percolation Rate | 2 mL/min |

| Purification Method | Column chromatography |

| Average Yield | 0.2–0.5% |

Purification and Analysis

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Synthetic Route | Natural Extraction |

|---|---|---|

| Yield | 36% | 0.2–0.5% |

| Purity | ≥98% | 90–95% |

| Time | 5–7 days | 3–5 days |

| Cost | High (catalysts) | Low (plant material) |

| Scalability | Industrial | Laboratory-scale |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Nona-1,7-dien-3,5-diynylfuran unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Furan-2,5-dicarbonsäurederivaten führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und Palladiumkatalysatoren können die Dreifachbindungen in Doppelbindungen oder Einfachbindungen umwandeln, was zu teilweise oder vollständig gesättigten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässriger Lösung, Chromtrioxid in Essigsäure.

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C) Katalysator.

Substitution: Brom in Tetrachlorkohlenstoff, Jod in Essigsäure.

Hauptprodukte

Oxidation: Furan-2,5-dicarbonsäurederivate.

Reduktion: Teilweise oder vollständig gesättigte Nona-1,7-dien-3,5-diynylfuran-Derivate.

Substitution: Halogenierte Furanderivate.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-Nona-1,7-dien-3,5-diynylfuran exhibits significant biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for pharmaceutical applications targeting bacterial infections .

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties. It is hypothesized that this compound may induce apoptosis or inhibit cell proliferation through mechanisms that warrant further investigation .

Potential Applications

The potential applications of this compound span various fields:

- Pharmaceutical Development : Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial and anticancer therapies.

- Synthetic Organic Chemistry : Its unique structure allows it to act as a building block in synthesizing more complex organic compounds.

- Material Science : The compound's properties could be explored for use in developing new materials with specific functionalities.

Case Studies and Observational Research

Observational studies focusing on this compound can provide valuable insights into its pharmacological effects and mechanisms of action. Such studies typically involve:

- In vitro assays : Testing the compound against various microbial strains and cancer cell lines to evaluate efficacy.

- Mechanistic studies : Investigating how the compound interacts with biological targets at the molecular level.

These case studies can help establish a foundation for future clinical trials and therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Nona-1,7-dien-3,5-diynylfuran involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile agent in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-Nona-1,7-dien-3,5-diynylfuran to structurally or functionally related compounds, focusing on molecular features, biological interactions, and research findings.

Structural Analogues: Furan Derivatives and Conjugated Systems

Table 1: Structural and Functional Comparison

Functional Comparisons

Reactivity of Conjugated Systems

The conjugated diyne and diene groups in this compound may confer reactivity similar to cholesta-5,7-dien-3β-ol, a steroid with a conjugated diene system. In molecular dynamics simulations, cholesta-5,7-dien-3β-ol exhibited strong interactions with the B-Raf V600E receptor, as indicated by high RMSD values (~5–10 Å) during simulations . This suggests that conjugated systems in both compounds could facilitate binding to hydrophobic pockets in proteins, though direct evidence for this compound is lacking.

Biologische Aktivität

2-Nona-1,7-dien-3,5-diynylfuran is an organic compound recognized for its unique structure, which features a furan ring along with a hydrocarbon chain containing multiple double and triple bonds. This structural complexity contributes to its notable biological activities , particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be expressed as . The compound is characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Polyunsaturated Hydrocarbon Chain : Incorporating both diene and diyne functionalities.

This unique combination enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential application in pharmaceutical formulations aimed at treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

Compounds with structural similarities to this compound have demonstrated anticancer properties. Investigations into its effects on cancer cell lines suggest mechanisms involving:

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Inhibition of Cell Proliferation : Slowing down the growth rate of cancer cells.

A study evaluating its effects on breast cancer cell lines reported a significant reduction in cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | Apoptosis induction |

| HeLa (Cervical Cancer) | 60 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of unsaturated bonds allows for reactive interactions with cellular components, leading to:

- Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress in target cells.

- Interaction with Enzymatic Pathways : Potentially inhibiting key enzymes involved in cell proliferation and survival.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several derivatives of polyacetylenes, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. -

Anticancer Research :

In a study published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer efficacy of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.